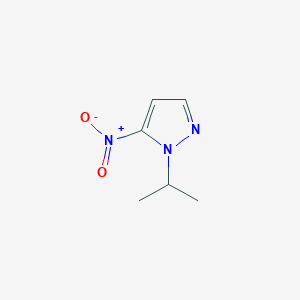

1-Isopropyl-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Synthesis and Bioactive Molecule Design

Pyrazole, a five-membered ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in organic synthesis. britannica.com Its derivatives are integral to the creation of a wide array of bioactive molecules with diverse therapeutic applications. mdpi.comrsc.org The pyrazole nucleus is a common feature in many pharmaceuticals, agrochemicals, and dyes. britannica.comnih.gov

The adaptability of the pyrazole ring allows for the synthesis of complex molecular architectures, making it a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.netnih.gov This wide range of activities has spurred extensive research into the synthesis and functionalization of pyrazole-based compounds. rsc.orgmdpi.com

The development of multicomponent reactions (MCRs) has further enhanced the utility of pyrazoles by enabling the efficient, one-pot synthesis of highly substituted derivatives. mdpi.comnih.gov These methods are crucial for generating molecular diversity and for the rapid discovery of new lead compounds in drug development. nih.gov

Table 1: Selected Bioactive Pyrazole Derivatives and Their Applications

| Compound | Therapeutic Area | Reference |

| Celecoxib | Anti-inflammatory | nih.gov |

| Rimonabant | Anti-obesity | nih.gov |

| Sildenafil | Erectile dysfunction | researchgate.net |

| Phenylbutazone | Anti-inflammatory | nih.gov |

This table is for illustrative purposes and is not exhaustive.

Contextualization of 1-Isopropyl-5-nitro-1H-pyrazole within Substituted Nitropyrazole Chemistry

This compound belongs to the class of substituted nitropyrazoles, which are characterized by the presence of a nitro group (-NO2) on the pyrazole ring. The introduction of a nitro group can significantly influence the electronic properties and reactivity of the pyrazole core, often enhancing its biological activity or serving as a key intermediate for further chemical transformations. nih.gov

The synthesis of nitropyrazoles typically involves the direct nitration of a pyrazole precursor using nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.netevitachem.com The position of the nitro group on the pyrazole ring is crucial and can be controlled by the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For instance, the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates has been achieved with excellent regioselectivity through the cyclocondensation of specific reagents. rsc.org

Nitropyrazoles are valuable precursors for the synthesis of other functionalized pyrazoles. The nitro group can be reduced to an amino group, which can then be further modified to introduce a wide range of substituents. evitachem.com This versatility makes nitropyrazoles, including this compound, important building blocks in the synthesis of complex target molecules. nih.gov Research has also explored the synthesis of various substituted nitropyrazoles, including those with azido (B1232118) and nitratoalkyl groups, as potential energetic materials. mdpi.com

Historical Development and Evolution of Pyrazole Research and its Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with giving the name "pyrazole" to this class of compounds in 1883. wikipedia.orgglobalresearchonline.net One of the earliest and most well-known methods for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). nih.govwikipedia.org Another classical method, developed by Hans von Pechmann in 1898, involves the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not discovered until 1959, isolated from watermelon seeds. nih.govwikipedia.org This discovery highlighted the presence of this heterocyclic system in nature and further fueled interest in its chemical and biological properties.

Over the decades, research in pyrazole chemistry has evolved significantly. Early work focused on the synthesis of simple pyrazole derivatives and the investigation of their basic properties. numberanalytics.com Modern research, however, encompasses a much broader scope, including the development of sophisticated synthetic methodologies, the exploration of their diverse biological activities, and their application in materials science. mdpi.comnumberanalytics.com The continuous development of new synthetic techniques, such as multicomponent reactions and catalytic methods, has greatly expanded the accessible chemical space of pyrazole derivatives, leading to the discovery of numerous compounds with important applications in medicine and industry. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-6(9(10)11)3-4-7-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQWDGQLNXKFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 5 Nitro 1h Pyrazole and Analogues

General Synthetic Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. Two of the most prominent strategies involve the reaction of hydrazines with 1,3-difunctional compounds and the cycloaddition of diazo compounds with alkynes.

Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Systems

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov This reaction is versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine (B178648) and the dicarbonyl component. beilstein-journals.orgnih.gov The reaction between a monosubstituted hydrazine and a nonsymmetrical β-diketone can, however, lead to a mixture of pyrazole isomers. researchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent. For instance, using aprotic solvents with a strong dipole moment like N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org

The general mechanism is believed to proceed through the formation of a 5-hydroxy-Δ2-pyrazoline intermediate, which then dehydrates to form the aromatic pyrazole ring. researchgate.net The initial reaction can occur between either nitrogen of the hydrazine and either carbonyl group of the diketone, leading to potential isomeric products if the starting materials are unsymmetrical. researchgate.net

A variety of 1,3-difunctional systems beyond 1,3-diketones can be employed. These include α,β-unsaturated ketones and esters, which react with hydrazines to yield pyrazoles, often with good regioselectivity. evitachem.comresearchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Difunctional Compound | Product | Reference |

|---|---|---|---|

| Hydrazine | 1,3-Diketone | Substituted Pyrazole | beilstein-journals.orgnih.gov |

| Arylhydrazine | 1,3-Diketone | 1-Aryl-substituted Pyrazole | organic-chemistry.org |

| Isopropyl hydrazine | α,β-Unsaturated carbonyl | Isopropyl-substituted Pyrazole | evitachem.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Utilization of Diazo Compounds and Alkynes in Pyrazole Synthesis

An alternative and powerful route to pyrazoles is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. rsc.org This method provides a direct pathway to the pyrazole core and can be highly efficient. rsc.org The reaction involves the 1,3-dipolar cycloaddition of the diazo compound to the alkyne, followed by a 1,3-hydrogen shift to yield the final pyrazole product. rsc.org

This synthetic strategy can often be performed under thermal conditions without the need for a catalyst. rsc.orgrsc.org For reactions involving α-diazocarbonyl substrates, the synthesis can proceed under solvent-free conditions, affording the pyrazole products in high yields often without the need for extensive purification. rsc.orgresearchgate.net The regioselectivity of the cycloaddition can be a challenge, particularly with unsymmetrical alkynes and diazo compounds, but electron-deficient alkynes tend to react with high regioselectivity. researchgate.net

Targeted Synthesis of Nitro-Substituted Pyrazoles, Including 1-Isopropyl-5-nitro-1H-pyrazole

The synthesis of nitro-substituted pyrazoles like this compound requires specific strategies to introduce the nitro group and the N-isopropyl group with the desired regiochemistry.

Electrophilic Nitration Protocols for Pyrazole Scaffolds

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions, including nitration. nih.gov The position of nitration is influenced by the substituents already present on the ring and the reaction conditions. rrbdavc.org Generally, electrophilic attack occurs preferentially at the C4 position if it is unsubstituted. rrbdavc.orgimperial.ac.uk

Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. evitachem.comnih.gov The use of fuming nitric acid and fuming sulfuric acid has been reported for the synthesis of 4-nitropyrazole. nih.gov The nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole. nih.gov The choice of nitrating agent and reaction conditions is crucial for achieving the desired C-nitrated or N-nitrated product. acs.orgresearchgate.net For instance, N-nitropyrazoles can themselves act as powerful nitrating reagents for other aromatic compounds. acs.org

The introduction of a nitro group onto the pyrazole ring is facilitated by the electron-rich nature of the heterocycle, but the presence of deactivating groups can make nitration more challenging. nih.gov Conversely, activating groups can lead to over-nitration if the conditions are not carefully controlled. acs.org

Regioselective Alkylation and Nitration Approaches to this compound

The synthesis of this compound requires the regioselective introduction of both the isopropyl group at the N1 position and the nitro group at the C5 position. This can be achieved through a multi-step process.

One plausible synthetic route involves the initial formation of an appropriately substituted pyrazole ring, followed by N-alkylation and subsequent nitration, or vice versa. For example, a 3-substituted pyrazole can be N-alkylated. The regioselectivity of N-alkylation of 3-substituted pyrazoles can be controlled, with K2CO3 in DMSO being an effective system for achieving N1-alkylation. acs.org

Following N-alkylation to produce a 1-isopropylpyrazole (B96740) derivative, the subsequent nitration step would need to be directed to the C5 position. The directing effects of the existing substituents on the pyrazole ring would be critical here.

Alternatively, a pre-formed nitropyrazole could be subjected to N-alkylation. For instance, the reaction of a 3-nitropyrazole with an isopropyl halide under basic conditions could potentially yield the desired this compound, although the formation of the other regioisomer (1-isopropyl-3-nitro-1H-pyrazole) is also possible. The regiochemical outcome of such alkylations can be complex and dependent on the specific substrate and reaction conditions. nih.gov

A reported synthesis of a related compound, this compound-3-carboxylic acid, involves the initial reaction of isopropyl hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring, which is then nitrated. evitachem.com

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions are highly valued for their ability to rapidly build molecular complexity. acs.orgnih.gov

Several MCRs for pyrazole synthesis have been developed. One common strategy involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another variation is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) to produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov

These MCR strategies can provide access to a diverse range of pyrazole derivatives by simply varying the starting components. acs.orgnih.gov While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs could potentially be adapted for its synthesis by choosing appropriate building blocks that contain the required isopropyl and nitro functionalities or their precursors.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-3-carboxylic acid |

| 1-isopropyl-3-nitro-1H-pyrazole |

| 3-nitropyrazole |

| 4-nitropyrazole |

| N-nitropyrazole |

| N,N-dimethylacetamide (DMAc) |

| Acetic anhydride |

| Nitric acid |

| Sulfuric acid |

| Isopropyl hydrazine |

| Hydrazine |

| Malononitrile |

| Aldehyde |

| β-ketoester |

| Diazo compound |

| Alkyne |

| 1,3-dicarbonyl compound |

| α,β-unsaturated ketone |

| α,β-unsaturated ester |

| K2CO3 (Potassium carbonate) |

| DMSO (Dimethyl sulfoxide) |

| Pyrano[2,3-c]pyrazole |

Advanced Synthetic Techniques and Process Optimization

The construction of the pyrazole ring and the introduction of the nitro group are critical steps in the synthesis of this compound. Modern synthetic methods have focused on improving efficiency, selectivity, and sustainability.

Transition-Metal Catalyzed Reactions for Pyrazole Construction

Transition-metal catalysis has become an indispensable tool for the synthesis of pyrazoles, offering efficient and regioselective methods for C-C and C-heteroatom bond formation. nih.govrsc.org These methods often proceed via direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus providing a more atom-economical route to a wide array of functionalized pyrazoles. nih.govrsc.org

Recent advancements have highlighted the use of various transition metals in pyrazole synthesis. For instance, copper-catalyzed reactions have been shown to be effective for the synthesis of pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Additionally, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been utilized as an efficient and recyclable catalyst for the three-component condensation of aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) to yield pyrazole derivatives. rsc.org This heterogeneous catalyst can be easily recovered and reused multiple times without a significant drop in its catalytic activity. rsc.org

While direct C-H nitration of pyrazoles using transition-metal catalysis is an emerging area, the introduction of the nitro group is more commonly achieved through other methods. rsc.org However, the versatility of transition-metal catalysis in constructing the pyrazole core itself is a significant step towards the efficient synthesis of nitropyrazole precursors. nih.govrsc.org

Green Chemistry Approaches in Nitropyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitropyrazoles to minimize the use of hazardous reagents and solvents. researchgate.net A notable green approach involves the use of water as a solvent, which is inexpensive, non-toxic, and environmentally benign. researchgate.net For example, the synthesis of 5-aminopyrazole-4-carbonitrile has been achieved through a three-component condensation in an aqueous medium using sodium p-toluenesulfonate (NaPTS) as a catalyst. researchgate.net

The nitration step itself has also been a focus of green chemistry efforts. Traditional nitration methods often employ harsh conditions and strong acids. An alternative, greener approach for the synthesis of 3-nitropyrazole utilizes oxone as the nitrating agent in water, offering advantages such as simple operation, safety, and mild reaction conditions. nih.gov Another strategy involves solvent-free synthesis, which completely eliminates the use of organic solvents, thereby reducing pollution. researchgate.net These methods align with the core tenets of green chemistry by improving safety and reducing environmental impact. ijsdr.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |

| Three-component condensation | NaPTS | Water | Environmentally benign, excellent yield, short reaction time | researchgate.net |

| Nitration of 3-aminopyrazole | Oxone | Water | Simple, safe, mild conditions | nih.gov |

| Multi-component reaction | Cyanuric acid and 1-methyl imidazole | Aqueous medium | Easily available catalyst, excellent yield, simple procedure | researchgate.net |

| Solvent-free synthesis | None | None | Reduces pollution, cost-effective | researchgate.net |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved product purity. dergipark.org.tryoutube.com This technology has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.govnih.gov

The synthesis of 1-aryl-1H-pyrazole-5-amines, for instance, has been efficiently achieved through a microwave-mediated reaction of 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone with an aryl hydrazine in aqueous HCl. nih.gov This method is notable for its use of water as a solvent and its rapid reaction times, typically between 10-15 minutes. nih.gov Similarly, the synthesis of chalcone-derived pyrazoles has been accomplished using microwave irradiation, leading to enhanced yields and significantly reduced reaction times. wisdomlib.org The solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with pyrazoles further demonstrates the efficiency and sustainability of this approach. nih.gov

Microwave-assisted one-pot syntheses have also been developed, allowing for the construction of complex pyrazole derivatives in a single step, which is both time and resource-efficient. nih.govmdpi.com These methods highlight the transformative impact of microwave technology on the synthesis of pyrazoles, enabling faster and more sustainable production. dergipark.org.tr

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound core is synthesized, further chemical modifications can be performed to introduce diverse functionalities, thereby modulating its chemical and biological properties.

Chemical Transformations of the Nitro Moiety (e.g., Reduction to Amino Group)

The nitro group on the pyrazole ring is a versatile functional group that can be readily transformed into other functionalities, most notably the amino group. The reduction of a nitro group to an amine is a common and crucial transformation in the synthesis of many biologically active compounds. ontosight.ai

Several methods have been reported for the reduction of nitropyrazoles. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine has been achieved using low-valent titanium mediators. acs.org This method demonstrates selectivity, with the aminopyrazole being formed in good yield at lower temperatures. acs.org The reduction of nitropyrazoles can also be accomplished using various reducing agents. researchgate.net This transformation opens up a wide range of possibilities for further derivatization, as the resulting amino group can participate in numerous chemical reactions to introduce new substituents. ontosight.ai

Introduction of Diverse Substituents on the Pyrazole Ring

The pyrazole ring can be further functionalized by introducing a variety of substituents at different positions. The presence and location of these substituents can significantly influence the compound's properties. nih.gov For instance, the introduction of methyl or phenyl groups can affect the binding affinity of pyrazole derivatives to biological targets. nih.gov

Various synthetic strategies have been developed to introduce substituents onto the pyrazole ring. N-alkylation and N-arylation are common methods for modifying the nitrogen atoms of the pyrazole ring. acs.org For C-H functionalization, transition-metal-catalyzed reactions provide a direct and efficient way to introduce new C-C and C-heteroatom bonds. nih.govrsc.org Additionally, the inherent reactivity of the pyrazole ring allows for electrophilic substitution reactions, enabling the introduction of various functional groups. nih.govorientjchem.org The synthesis of polysubstituted pyrazoles can also be achieved through multicomponent reactions, which allow for the construction of complex molecules in a single step. nih.gov

Table 2: Examples of Functionalization Reactions on the Pyrazole Ring

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl halides, K2CO3 | N1 | Alkyl group | nih.gov |

| N-Arylation | Aromatic amines, electrophilic amination reagent | N1 | Aryl group | acs.org |

| C-H Functionalization | Transition-metal catalysts | Various C-positions | C-C or C-heteroatom bonds | nih.govrsc.org |

| Nitration | Fuming HNO3/H2SO4 | C4 | Nitro group | nih.gov |

| Amination | NH2OSO3H, K2CO3 | N1 | Amino group | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Isopropyl 5 Nitro 1h Pyrazole

Electrophilic and Nucleophilic Reaction Pathways on the Pyrazole (B372694) Nucleus

The pyrazole ring in 1-isopropyl-5-nitro-1H-pyrazole is generally deactivated towards electrophilic substitution due to the potent electron-withdrawing effect of the nitro group at the C5 position. Conversely, this deactivation renders the pyrazole nucleus more susceptible to nucleophilic attack.

The nitro group itself is a key site for nucleophilic substitution. Under appropriate conditions, it can be displaced by various nucleophiles. For instance, treatment with S-nucleophiles can lead to the regioselective substitution of the nitro group. researchgate.net This reactivity is a common feature of nitropyrazoles, where the nitro group at certain positions becomes a viable leaving group. researchgate.netresearchgate.net

Furthermore, the reduction of the nitro group to an amino group, using reagents like lithium aluminum hydride or sodium borohydride, transforms the electronic character of the pyrazole ring, making it more amenable to subsequent electrophilic substitutions. evitachem.com

Specific Reactivity of the Isopropyl Group and Nitro Moiety

The isopropyl group attached to the N1 position of the pyrazole ring primarily exerts a steric influence on the molecule's reactivity. While generally unreactive under standard conditions, its presence can direct the regioselectivity of certain reactions by sterically hindering access to adjacent positions on the pyrazole ring.

The nitro group at the C5 position is the most reactive functional group in the molecule. Its strong electron-withdrawing nature significantly influences the chemical properties of the pyrazole ring. A key reaction of the nitro moiety is its reduction to an amine. This transformation is crucial as it not only changes the electronic properties of the pyrazole core but also provides a synthetic handle for further functionalization, such as the introduction of a trinitroethylamino group. nih.gov

The nitro group can also participate in bioreduction processes within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. evitachem.com Additionally, in some instances, the nitro group can be involved in cyclization reactions, acting as both an activating group and a leaving group to facilitate the formation of fused heterocyclic systems. chim.itresearchgate.net

Regioselective C-H Bond Functionalization and Arylation Studies

Direct C-H bond functionalization is a powerful tool in synthetic chemistry for creating complex molecules in an atom-economical manner. rsc.org For this compound, the primary sites for C-H functionalization are the C3 and C4 positions of the pyrazole ring. The regioselectivity of these reactions is influenced by the electronic effects of the nitro group and the steric hindrance of the isopropyl group.

Palladium-catalyzed direct arylation is a notable method for the C-H functionalization of azoles. nih.gov While specific studies on this compound are not extensively detailed, related research on other pyrazole derivatives provides insights. For example, the arylation of 1-methyl-1H-pyrazole has been shown to occur at the C5 position. nih.gov In the case of this compound, the C5 position is already substituted, making the C3 and C4 positions the likely targets for such transformations. The presence of the nitro group would likely direct arylation to the C3 position due to its electron-withdrawing nature.

Recent advancements have highlighted photocatalysis as a mild and effective method for achieving regioselective C-H functionalization of arenes and heteroarenes. rsc.org These methods could potentially be applied to this compound to achieve selective C-H activation at either the C3 or C4 position.

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex fused heterocyclic systems. The reactivity of the nitro group and the potential for functionalization at other positions on the pyrazole ring are key to these transformations.

One common strategy involves the reduction of the nitro group to an amine, followed by condensation and cyclization reactions. For instance, the resulting 1-isopropyl-1H-pyrazol-5-amine can undergo reactions to form pyrazolo-fused systems. Research on related 1H-pyrazol-5-amines has demonstrated their utility in constructing pyrazolo–pyrrolo–pyrazine scaffolds through domino cyclization reactions. researchgate.net

Annulation reactions involving nitroalkenes are a well-established method for synthesizing five-membered nitrogen heterocycles like pyrazoles. chim.itresearchgate.net While this compound itself is already a pyrazole, its derivatives can participate in further cyclization processes. For example, if a suitable functional group is introduced at the C4 position, it could undergo intramolecular cyclization with the isopropyl group or a derivative thereof.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit a wide range of biological activities, often starts from functionalized pyrazoles. researchgate.net By appropriately modifying this compound, for example by introducing a cyano or an amino group at a neighboring position, it could be a precursor for such fused systems.

Tautomeric Equilibria and Conformational Dynamics of Pyrazole Structures

For this compound, the substitution at the N1 position with an isopropyl group prevents the common annular tautomerism observed in N-unsubstituted pyrazoles. In N-unsubstituted pyrazoles, a proton can move between the two nitrogen atoms, leading to different tautomeric forms. However, with the isopropyl group fixed at N1, this type of tautomerism is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-isopropyl-5-nitro-1H-pyrazole in solution. By analyzing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete and unambiguous assignment of the structure can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group and the pyrazole (B372694) ring. The isopropyl group gives rise to a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons due to spin-spin coupling. The two protons on the pyrazole ring, at positions 3 and 4, would appear as distinct signals, likely doublets due to mutual coupling. The electron-withdrawing nitro group at position 5 significantly influences the chemical shifts of the ring protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted pyrazole.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.2 | d | 1H | H-3 |

| ~6.8-7.0 | d | 1H | H-4 |

| ~4.8-5.0 | sept | 1H | -CH(CH₃)₂ |

Note: Predicted values are based on typical chemical shifts for substituted nitropyrazoles and isopropyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. The carbon atom C5, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded of the ring carbons, appearing at a high chemical shift. mdpi.com In related 1-substituted 5-nitropyrazoles, this carbon signal appears around 141.5 ppm. mdpi.com The C3 and C4 carbons also have characteristic shifts influenced by their position relative to the substituents. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~141-143 | C5-NO₂ |

| ~140-142 | C3 |

| ~112-114 | C4 |

| ~52-54 | -CH(CH₃)₂ |

Note: Predicted values are based on published data for analogous C-nitropyrazoles and isopropyl-substituted pyrazoles. mdpi.comresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group (NO₂). Specifically, strong asymmetric and symmetric stretching vibrations are expected. Other key signals include C-H stretching from the aromatic pyrazole ring and the aliphatic isopropyl group, as well as C=N and N-N stretching vibrations within the pyrazole ring.

Table 3: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1520-1560 | Asymmetric Stretch | C-NO₂ |

| 1340-1380 | Symmetric Stretch | C-NO₂ |

| 3100-3150 | C-H Stretch | Pyrazole Ring |

| 2850-2970 | C-H Stretch | Isopropyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The parent pyrazole molecule exhibits a π → π* transition around 210 nm. The presence of the nitro group, a powerful chromophore, on the pyrazole ring in this compound is expected to cause a significant bathochromic (red) shift to a longer wavelength. This is due to the extension of the conjugated system and the presence of non-bonding electrons on the nitro group's oxygen atoms, which allows for an n → π* transition, typically observed as a weaker absorption at a longer wavelength than the primary π → π* transition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₉N₃O₂, the calculated exact mass of the neutral molecule is 155.0695 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. The measured mass of this ion can be compared to the calculated mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

The calculated exact mass for the protonated molecule [C₆H₁₀N₃O₂]⁺ is 156.0773 g/mol . HRMS also provides information about the molecule's fragmentation pattern, which can further support structural elucidation. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) or parts of it, such as NO or O.

X-ray Crystallographic Analysis for Solid-State Structure and Regiochemical Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals were obtained, this technique would unambiguously confirm the regiochemistry of the isopropyl and nitro groups at the N1 and C5 positions, respectively.

Based on crystallographic studies of related substituted nitropyrazoles, several structural features would be expected. atlantis-press.com The five-membered pyrazole ring would be essentially planar. The bond lengths within the ring would reflect its aromatic character. The nitro group would likely be nearly coplanar with the pyrazole ring to maximize electronic conjugation. The analysis would also detail intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate the crystal packing arrangement.

Application of Statistical Methods for Spectroscopic Data Analysis

In the comprehensive analysis of spectroscopic data for compounds such as this compound, statistical methods play a crucial role in extracting meaningful information from complex datasets. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and other multivariate analysis approaches are instrumental in identifying patterns, correlations, and variations that may not be apparent from a direct inspection of the spectra. These methods are particularly valuable in quality control, reaction monitoring, and in the detailed structural elucidation of newly synthesized compounds.

The application of statistical analysis to spectroscopic data can, for instance, help in discriminating between different batches of a synthesized compound, identifying impurities, or understanding the kinetics of a reaction involving the pyrazole derivative. By reducing the dimensionality of the data, PCA can highlight the most significant sources of variance, which can then be correlated with specific chemical or physical properties of the compound.

Detailed Research Findings:

While specific experimental spectroscopic data for this compound is not extensively available in publicly accessible literature, we can infer typical spectral characteristics based on the known properties of the pyrazole ring, the isopropyl group, and the nitro functional group.

Illustrative Spectroscopic Data:

To facilitate the understanding of how statistical methods would be applied, representative spectroscopic data for this compound is presented below. It is important to note that these are illustrative values based on the analysis of similar compounds and theoretical predictions.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | H-3 (pyrazole ring) |

| 6.80 | d | 1H | H-4 (pyrazole ring) |

| 4.80 | sept | 1H | CH (isopropyl) |

| 1.50 | d | 6H | CH₃ (isopropyl) |

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-5 (pyrazole ring) |

| 140.0 | C-3 (pyrazole ring) |

| 112.0 | C-4 (pyrazole ring) |

| 52.0 | CH (isopropyl) |

| 22.0 | CH₃ (isopropyl) |

Table 3: Illustrative FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3120 | C-H stretching (aromatic) |

| ~2980 | C-H stretching (aliphatic) |

| ~1540 | Asymmetric NO₂ stretching |

| ~1370 | Symmetric NO₂ stretching |

| ~1480, 1590 | C=N, C=C stretching (pyrazole ring) |

In a hypothetical scenario where multiple batches of this compound are synthesized, the spectroscopic data from each batch could be subjected to PCA. The resulting scores plot would visually represent the similarity or dissimilarity between the batches. Outliers in the plot could indicate a deviation in the synthesis process or the presence of impurities. The corresponding loadings plot would reveal which spectral regions (i.e., which chemical functionalities) are responsible for the observed variations.

For quantitative analysis, PLS regression could be employed to build a model that correlates the spectroscopic data (e.g., NIR or Raman spectra) with a specific property of interest, such as the concentration of the active compound or the level of a known impurity. This would allow for rapid and non-destructive analysis of future samples.

The use of computational chemistry, specifically Density Functional Theory (DFT), can further aid in the analysis by providing theoretical spectra that can be compared with experimental data. ijtsrd.com This comparison can help in the definitive assignment of spectral bands and in understanding the electronic structure of the molecule.

Theoretical and Computational Chemistry Studies on 1 Isopropyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size and complexity. These calculations provide valuable data on optimized geometry, electronic structure, and spectroscopic parameters, which are crucial for understanding the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The geometry of 1-isopropyl-5-nitro-1H-pyrazole has been optimized using DFT methods to determine its most stable conformation. This process involves finding the minimum energy structure by calculating forces on the atoms and adjusting their positions until those forces are negligible. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

A critical aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For pyrazole derivatives, the HOMO-LUMO gap can indicate their potential as reactive species in various chemical transformations. researchgate.netnih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For instance, theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. These predictions aid in the assignment of experimental spectral bands to specific molecular vibrations.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Analysis of Electronic Transitions and Band Gap

Time-dependent DFT (TD-DFT) is employed to study the electronic transitions of the molecule, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. researchgate.net This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The major electronic transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. unar.ac.id

The theoretical band gap, derived from the HOMO-LUMO energy difference, is a key parameter that indicates the energy required to excite an electron to a higher energy state and is related to the molecule's electronic conductivity and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For pyrazole derivatives, the MEP can highlight the electronegative nitrogen atoms and the nitro group as potential sites for interaction with other molecules. nih.govunar.ac.id

Reactivity Site Prediction via Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize and understand the electron localization in a molecule. nih.govrsc.org These methods provide a detailed picture of chemical bonding and lone pairs. ELF and LOL can identify regions of high electron density, which are indicative of covalent bonds and lone pair electrons. In the context of this compound, these analyses can help in identifying the most probable sites for chemical reactions by mapping out the localized electronic domains. researchgate.netnih.gov The simplest LOL function, in particular, has been noted for its ability to distinguish between enhanced and weak π-delocalization in a clear and intuitive manner. rsc.org

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. alrasheedcol.edu.iqnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govijpbs.com For pyrazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies can provide insights into their potential as inhibitors of specific enzymes or receptors. unar.ac.idnih.gov

The process involves placing the ligand (in this case, this compound or a related derivative) into the binding site of a protein and calculating the binding affinity, which is often expressed as a binding energy score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov These simulations are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. nih.gov

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

In Silico Studies of Tautomeric Preferences and Conformational Landscapes

Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound. In silico studies, primarily using methods like Density Functional Theory (DFT), are essential for understanding the tautomeric possibilities and the conformational flexibility of this molecule. These investigations provide insights into the molecule's stability, reactivity, and electronic characteristics.

Due to the substitution of a hydrogen atom with an isopropyl group at the N1 position of the pyrazole ring, annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring, is not possible for this compound. The presence of the isopropyl group effectively 'locks' the pyrazole into the 1H-tautomeric form. Therefore, computational studies would focus on the conformational landscape arising from the rotation of the substituents.

The conformational landscape of this compound is primarily defined by the rotation of the isopropyl group attached to the N1 atom of the pyrazole ring. A potential energy surface (PES) scan can be computationally performed by systematically rotating the dihedral angle formed by the plane of the pyrazole ring and the C-H bond of the isopropyl group's methine. Such an analysis reveals the energetically favorable and unfavorable orientations.

Computational studies on similar N-alkylated pyrazoles have shown that the conformational preferences are dictated by steric and electronic effects. For this compound, the rotation around the N1-C(isopropyl) bond would likely identify distinct energy minima corresponding to stable conformers. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature.

While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in public literature, theoretical calculations on analogous molecules provide a strong basis for prediction. A typical computational study would yield data on the relative stabilities and geometric parameters of the conformers.

An illustrative potential energy surface scan would likely reveal at least two low-energy conformers, corresponding to different staggered orientations of the isopropyl group relative to the pyrazole ring to minimize steric hindrance. The transition states between these conformers would represent eclipsed orientations with higher relative energies.

Illustrative Conformational Analysis Data

The following table represents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) for the conformational analysis of this compound. This data is for illustrative purposes to show what a typical computational study would find.

| Conformer | Dihedral Angle (C5-N1-C_iso-H_iso) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conformer A (Staggered) | 60° | 0.00 | 73.1 |

| Transition State 1 | 120° | 2.50 | 0.1 |

| Conformer B (Staggered) | 180° | 0.50 | 26.8 |

| Transition State 2 | 0°/360° | 2.60 | <0.1 |

Note: The values in this table are illustrative and represent typical outcomes of a conformational analysis.

Detailed Research Findings

A comprehensive in silico study would further elucidate the electronic structure of the most stable conformer of this compound. Key findings from such a study would involve the analysis of molecular orbitals, charge distribution, and reactivity descriptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the charge distribution across the molecule. The nitro group, being a strong electron-withdrawing group, is expected to significantly polarize the pyrazole ring, influencing its reactivity. Studies on similar nitropyrazoles have shown that the presence of a nitro group makes the molecule more susceptible to reduction. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. A low HOMO-LUMO energy gap generally indicates higher reactivity. For this compound, the electron-withdrawing nitro group would be expected to lower the energy of both the HOMO and LUMO, affecting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, highlighting electrophilic and nucleophilic sites. The region around the oxygen atoms of the nitro group would be expected to show a negative potential (red/yellow), indicating a susceptibility to electrophilic attack, while the pyrazole ring protons and the isopropyl group would exhibit a positive potential (blue), indicating sites for nucleophilic interaction.

Illustrative Calculated Molecular Properties

The table below provides an example of the kind of data that would be generated for the most stable conformer of this compound in a computational study.

| Parameter | Illustrative Value | Significance |

| Dipole Moment | ~ 4.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -3.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.5 eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are for illustrative purposes and are based on typical values for similar heterocyclic compounds.

Investigation of Biological Activities and Structure Activity Relationships Sar for 1 Isopropyl 5 Nitro 1h Pyrazole Derivatives

Exploration of Diverse Bioactivity Profiles

Derivatives of 1-isopropyl-5-nitro-1H-pyrazole have been the subject of scientific investigation, revealing a range of biological activities. These compounds, characterized by a pyrazole (B372694) ring substituted with an isopropyl group at the first position and a nitro group at the fifth, have shown potential in several areas of medicinal chemistry and agrochemicals. evitachem.com

The core pyrazole structure is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.com The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's polarity and electronic properties, which can enhance its interaction with biological targets. nih.gov

Research has explored the potential of these derivatives as:

Anti-inflammatory agents: Some pyrazole analogues have been shown to interact with enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. nih.gov

Antimicrobial agents: The nitro group is a key feature in several antimicrobial compounds. Its presence in the pyrazole structure has led to investigations into its antibacterial and antifungal activities. nih.govnih.gov

Anticancer agents: Certain pyrazole derivatives have been evaluated for their potential to inhibit cancer cell growth. nih.govacs.org The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. acs.org

Herbicides and Fungicides: The bioactive nature of these compounds has also led to their exploration in the development of new agrochemicals. evitachem.com

Enzyme Inhibitors: A significant area of research has been the ability of these pyrazole derivatives to inhibit various enzymes, which is central to their biological effects. evitachem.comnih.gov

It is important to note that this exploration of bioactivity profiles is confined to preclinical research and does not include clinical trial data, dosage information, or safety and adverse effect profiles in humans. The focus remains on the inherent biological properties of the chemical compounds themselves.

Mechanistic Elucidation of Biological Effects at the Molecular Level

Understanding how this compound derivatives exert their biological effects requires a detailed examination of their interactions at the molecular level. Research has focused on several key mechanisms, including enzyme inhibition, ligand-receptor binding, and the critical role of the nitro group's bioreduction.

Enzyme Inhibition Mechanisms

A primary mechanism by which these pyrazole derivatives exhibit their biological activity is through the inhibition of specific enzymes. evitachem.com The structure of the pyrazole ring and its substituents allows it to fit into the active sites of various enzymes, disrupting their normal function.

Cyclooxygenase-2 (COX-2): Some pyrazole analogues have been investigated as potential COX-2 inhibitors. nih.gov Molecular modeling studies suggest that these compounds can form hydrogen bonds, π-π interactions, and cation-π interactions within the active site of the COX-2 enzyme. nih.gov This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme and reducing inflammation.

Other Enzymes: The inhibitory potential of pyrazole derivatives extends to a range of other enzymes critical for various biological processes. While specific studies on this compound's inhibition of DNA gyrase, DHFR, and topoisomerase II are not detailed in the provided context, the broader class of pyrazole compounds has been shown to target such enzymes.

Role of Nitro Group Bioreduction in Biological Systems

The nitro group at the 5-position of the pyrazole ring is not merely a static substituent; it can undergo bioreduction within biological systems. evitachem.comnih.gov This process, where the nitro group (NO₂) is reduced, often to a nitroso (NO) or hydroxylamino (NHOH) group, and ultimately to an amino (NH₂) group, can generate reactive intermediates. nih.gov

These reactive species can then interact with various cellular components, including proteins and nucleic acids. evitachem.comnih.gov This bioreduction is a critical activation step for many nitroaromatic compounds, and it is believed to be a key part of the mechanism behind their antimicrobial and cytotoxic effects. nih.gov The formation of these reactive intermediates can lead to cellular damage and death in target organisms. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogues

For pyrazole derivatives in general, SAR studies have revealed that the nature and position of substituents on the pyrazole ring are crucial for their biological effects. nih.govnih.gov

Impact of Isopropyl Substitution on Biological Potency and Selectivity

The isopropyl group at the N1 position of the pyrazole ring plays a significant role in determining the biological properties of the molecule. Its size, shape, and lipophilicity influence how the compound interacts with its biological target.

The presence of the isopropyl group can:

Enhance Binding Affinity: The bulky and hydrophobic nature of the isopropyl group can lead to favorable hydrophobic interactions within the binding pocket of a target enzyme or receptor, thereby increasing the potency of the compound.

Affect Physicochemical Properties: The isopropyl group also impacts the molecule's solubility and membrane permeability, which are important for its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific SAR studies detailing the systematic variation of the N1-substituent from isopropyl to other groups for this compound are not extensively covered in the provided results, the principles of SAR suggest that this position is a key determinant of the compound's biological profile.

Influence of Nitro Group Position and Presence on Bioactivity

The position and presence of a nitro group on the pyrazole ring are critical determinants of the biological activity of these derivatives. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the pyrazole ring, which in turn affects its interaction with biological targets. ontosight.ai

Studies have shown that nitro-substituted pyrazole derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and antifungal effects. ontosight.ai The nitro group can enhance bioactivity by inducing oxidative stress and generating reactive oxygen species (ROS). ontosight.ai The cytotoxic effects of some nitropyrazole-derived compounds have been linked to the production of ROS/RNS (Reactive Nitrogen Species). nih.gov

The position of the nitro group is crucial. For instance, the basicity of nitropyrazoles is influenced by the proximity of the nitro group to the pyridine (B92270) nitrogen atom. nih.gov This alteration in basicity can affect how the molecule interacts with biological macromolecules. In a study on nitropyrazole-derived high energy dense materials, 1,3-dinitropyrazole and 3,4,5-trinitropyrazole demonstrated stronger cytotoxic effects compared to other derivatives. nih.gov This suggests that both the number and position of nitro groups play a significant role in their biological impact.

Furthermore, the introduction of a nitro group at the C4 position of the pyrazole ring can increase the electron withdrawal from the ring, which has been observed to influence the stability of side chains. mdpi.com This electronic effect can also impact the packing of these molecules in the solid state, although the substituents at C3 and C5 seem to have a more dominant role in crystal packing. fu-berlin.de

Effects of Remote Substituents on Pyrazole Ring Activity

Structure-activity relationship (SAR) studies on various pyrazole derivatives have highlighted the importance of substituents at different positions. For example, in a series of pyrazole-based inhibitors, the nature of the substituent at the R2 position significantly impacted their inhibitory potency against the DapE enzyme. nih.gov Specifically, six-membered (hetero)aryl groups at this position were found to be most effective. nih.gov

In another study on pyrazole derivatives as cannabinoid receptor antagonists, potent activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comnih.gov This demonstrates a clear SAR where specific remote substituents are required for high-affinity binding. The most potent compound in this series featured a p-iodophenyl group at the 5-position, further emphasizing the role of remote substituents. elsevierpure.comnih.gov

The electronic nature of these remote substituents is also a key factor. For instance, in a series of 1,3-diaryl pyrazoles, it was observed that an electron-donating methoxy (B1213986) group at the 4-position of a phenyl ring attached to the pyrazole core resulted in higher anti-inflammatory activity compared to their counterparts. mdpi.com Conversely, the presence of electron-withdrawing groups like chloro or nitro on aryl rings attached to the pyrazole can also modulate activity, as seen in various antimicrobial and cytotoxic studies. nih.govnih.gov

The steric bulk of remote substituents is another critical consideration. A study on autophagy inhibitors showed that a methyl group on the pyrazole was optimal for activity, while a larger tert-butyl group led to a significant decrease in cellular activity. diva-portal.org This suggests that the size and shape of the entire molecule are crucial for fitting into the binding site of the target protein.

Stereochemical Considerations in Biological Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers within a molecule can lead to enantiomers, which are non-superimposable mirror images that can interact differently with chiral biological targets like enzymes and receptors.

In the context of pyrazole derivatives, stereochemistry has been shown to be a key factor in modulating their biological effects. For instance, in the development of inhibitors for the DapE enzyme, a single enantiomer of a pyrazole analog, (R)-7q, was found to be one of the most potent inhibitors. nih.gov Kinetic competition assays confirmed a competitive binding mode for this specific enantiomer, highlighting the importance of the correct stereochemical configuration for effective binding. nih.gov

The introduction of bulky groups can create steric hindrance that may either enhance or diminish activity depending on the specific target. For example, the replacement of a methyl group with a larger tert-butyl group on the pyrazole ring led to a significant drop in cellular activity in a study of autophagy inhibitors, suggesting that the stereochemical bulk at that position was detrimental to activity. diva-portal.org

In Vitro Biological Assay Methodologies and Interpretations

To evaluate the biological potential of this compound and its derivatives, a variety of in vitro assays are employed. These assays provide crucial information on the compounds' efficacy, selectivity, and mechanism of action at the cellular and molecular levels.

Enzyme Inhibition Assays for Target Validation

Enzyme inhibition assays are fundamental in drug discovery to identify and characterize compounds that can modulate the activity of specific enzymes. publons.comscilit.com These assays are crucial for validating the molecular target of a potential drug candidate.

For pyrazole derivatives, enzyme inhibition assays have been used to evaluate their potential against a variety of targets. For example, pyrazole compounds have been investigated as inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK-2), α-glucosidase, and various kinases like EGFR, HER2, and VEGFR2. publons.comnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For instance, kinetic competition assays were used to confirm the competitive binding mode of a potent pyrazole-based inhibitor of the DapE enzyme. nih.gov Thermal shift assays can also be employed to observe changes in the thermal stability of an enzyme upon inhibitor binding, providing further evidence of target engagement. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Assay Type | Outcome | Reference |

|---|---|---|---|---|

| Pyrazole-indole hybrids (7a, 7b) | CDK-2 | Inhibitory assessment (IC50) | Superior inhibitory activity compared to roscovitine | nih.gov |

| 1-Phenyl-1H-pyrazole derivatives | α-glucosidase | Enzyme inhibition | Potent inhibitors | nih.gov |

| Pyrazoline-linked 4-methylsulfonylphenyl derivatives | EGFR, HER2, VEGFR2 | Enzyme inhibitory potency | Potential as attractive kinase inhibitors | publons.com |

Cellular Assays (e.g., Cytotoxicity on Normal Cell Lines for Selectivity Research)

Cellular assays are essential for assessing the biological effects of compounds in a more physiologically relevant context. Cytotoxicity assays, in particular, are used to determine the concentration at which a compound becomes toxic to cells. When performed on both cancerous and normal cell lines, these assays provide valuable information about a compound's selectivity.

The Sulforhodamine B (SRB) assay and the MTT assay are commonly used methods to screen for cytotoxicity. nih.gov The SRB assay relies on the ability of the dye to bind to intracellular proteins, providing a measure of cellular protein content and thus cell viability. nih.gov The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

For pyrazole derivatives, cytotoxicity screening is often performed against a panel of human cancer cell lines to identify potential anticancer agents. nih.govnih.gov For example, a series of novel diphenyl pyrazole-chalcone derivatives were evaluated for their cytotoxic activities against 14 cancer cell lines. nih.gov Importantly, to assess selectivity, the cytotoxicity of these compounds is also tested on normal cell lines, such as the human skin fibroblast (HSF) cell line. nih.gov A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells is considered to have good selectivity and is a more promising candidate for further development.

Studies on nitropyrazole-derived compounds have utilized multiple rodent and human cell lines, including normal human fibroblast lines, to determine their cytotoxic and genotoxic effects. nih.gov This approach allows for a comprehensive evaluation of the compounds' toxicity profiles and their potential for selective action.

Antimicrobial and Antifungal Efficacy Studies (in vitro)

The in vitro antimicrobial and antifungal efficacy of pyrazole derivatives is evaluated to identify new agents to combat infectious diseases. nih.govnih.goveijppr.comresearchgate.net These studies are particularly important given the rise of drug-resistant pathogens. nih.gov

Standard methods for assessing antimicrobial activity include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov For antifungal activity, similar methods are used to determine the Minimum Fungicidal Concentration (MFC). nih.gov

A wide range of pyrazole derivatives have demonstrated significant antimicrobial and antifungal properties. nih.govnih.govnih.govresearchgate.net For example, certain pyrazole derivatives have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govresearchgate.net Similarly, antifungal activity has been observed against various fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchgate.netnih.gov

Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring and its appendages are crucial for antimicrobial and antifungal activity. For instance, in one study, a pyrazole derivative containing a 4-nitrophenyl group showed significant antifungal activity. nih.gov Another study highlighted that the introduction of a straight-chain or cycloalkyl substituent on the pyrazole ring could significantly increase antifungal activity against a range of plant pathogenic fungi. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | High antifungal activity (MIC: 1 μg/mL) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | High antibacterial activity (MIC: 0.25 μg/mL) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | High antibacterial activity (MIC: 0.25 μg/mL) | nih.gov |

| 5-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)pyrazolidin-3-one (4f) | Various bacteria and fungi | Significant antimicrobial activities | researchgate.net |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Promising antifungal effect (complete elimination at 1000 ppm) | nih.gov |

Biochemical Pathway Perturbation Studies

The investigation into the biochemical pathway perturbations induced by this compound and its derivatives is crucial for understanding their biological activities and potential mechanisms of action. While direct and extensive studies on this compound are limited, research on structurally related nitropyrazoles and other pyrazole derivatives provides significant insights into their interactions with cellular and biochemical pathways. These studies suggest that the biological effects of these compounds are often mediated through enzyme inhibition, generation of reactive species, and interference with critical signaling cascades.

A key mechanistic hypothesis for nitro-containing heterocyclic compounds, including nitropyrazoles, involves the bioreduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can subsequently interact with and damage cellular macromolecules like DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. For instance, studies on other nitropyrazole-derived materials have linked their toxic effects to the production of ROS/RNS and a subsequent increase in DNA repair mechanisms, indicating cellular stress and damage response pathways are activated.

The antiparasitic activity observed for some nitro-containing heterocyclic compounds is also attributed to the bioreduction of the nitro group. In certain parasites, such as Trypanosoma cruzi, the etiological agent of Chagas disease, specific nitroreductase enzymes can metabolize these compounds. This metabolic activation within the parasite leads to the generation of cytotoxic species that are lethal to the organism. This selective activation provides a potential therapeutic window, as the host may lack the specific enzymes to the same extent. Research on nitrotriazole and nitroimidazole derivatives has demonstrated that their efficacy against T. cruzi is linked to their metabolism by parasitic nitroreductases nih.govnih.gov.

Furthermore, the pyrazole scaffold itself is a well-established pharmacophore known to interact with a variety of enzymes. Pyrazole derivatives have been shown to inhibit several enzyme classes, including kinases, which are pivotal in cellular signaling, and cyclooxygenases (COXs), which are involved in inflammation. For example, a specific 5-aminopyrazole-4-carboxamide derivative has been identified as a potent and selective inhibitor of RET kinase, a receptor tyrosine kinase implicated in certain types of cancer nih.gov. The substitution pattern on the pyrazole ring, including the presence and nature of groups at the N1, C3, and C5 positions, plays a critical role in determining the inhibitory potency and selectivity. Structure-activity relationship (SAR) studies on various pyrazole series have consistently shown that modifications to these positions can dramatically alter their biological profiles.

The inhibitory potential of pyrazole derivatives extends to other enzyme systems as well. For instance, certain pyrazole compounds have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes nih.gov. The substitution on the pyrazole ring was found to influence both the potency and the selectivity towards different NOS isoforms nih.gov.

In the context of this compound, the isopropyl group at the N1 position and the nitro group at the C5 position are expected to significantly influence its interaction with biological targets. The lipophilicity and steric bulk of the isopropyl group can affect its binding to hydrophobic pockets in enzymes, while the electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring and participate in the bioreductive activation described earlier.

The following tables present data from studies on various pyrazole derivatives, illustrating the impact of structural modifications on their biological activities. While not directly pertaining to this compound, this information is valuable for understanding the broader structure-activity relationships within this class of compounds and for inferring the potential biochemical perturbations that this compound might induce.

Table 1: Inhibitory Activity of Pyrazolecarboxamidine Derivatives against Nitric Oxide Synthase (NOS) Isoforms nih.gov

| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) |

| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 |

| 3-Methyl-PCA | 5 | - | - |

| 4-Methyl-PCA | 2.4 | - | - |

| N(G)-Methyl-L-arginine (NMA) | 6 | - | - |

Data illustrates the impact of methyl substitution on the pyrazole ring on the potency and selectivity of NOS inhibition.

Table 2: Anti-Trypanosoma cruzi Activity of Nitroazole Derivatives nih.gov

| Compound | IC₅₀ T. cruzi (µM) |

| Nitrotriazole Derivatives | |

| Compound 5 (carbonyl) | >100 |

| Compound 8 (hydroxyl) | 0.39 |

| Nitroimidazole Derivatives | |

| Compound 6 (carbonyl) | 90.3 |

| Compound 9 (hydroxyl) | 3.05 |

| Triazole Derivative | |

| Compound 7 (carbonyl) | >200 |

| Compound 10 (hydroxyl) | 120 |

| Reference Drug | |

| Benznidazole (BZN) | 1.58 |

This table highlights the superior potency of nitrotriazole derivatives, particularly those with a hydroxyl group, against T. cruzi, suggesting the importance of the nitro group and other structural features in their mechanism of action.

Table 3: Kinase Inhibitory Activity of a 5-Aminopyrazole-4-carboxamide Derivative nih.gov

| Target Kinase | IC₅₀ (nM) |

| RET (wild-type) | 44 |

| RET (V804M mutant) | 252 |

This data demonstrates the potent and specific inhibition of a key signaling kinase by a pyrazole derivative, underscoring the potential of this scaffold in targeting specific biochemical pathways.

Advanced Applications of 1 Isopropyl 5 Nitro 1h Pyrazole in Chemical Sciences and Technology

Role as Versatile Building Blocks in Complex Organic Synthesis

1-Isopropyl-5-nitro-1H-pyrazole serves as a versatile building block in the field of complex organic synthesis. The presence of both a nitro group and an isopropyl group on the pyrazole (B372694) ring provides multiple reactive sites, allowing for a variety of chemical transformations. The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution, while the nitro group can undergo reduction to an amino group, which can then be further functionalized.